molecular formula C32H67NO2 B13758557 Stearic acid lauryldimethylamine salt CAS No. 70715-12-7

Stearic acid lauryldimethylamine salt

Cat. No.: B13758557
CAS No.: 70715-12-7
M. Wt: 497.9 g/mol
InChI Key: PTFXSPOKTOSTLD-UHFFFAOYSA-N
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Description

Stearic acid lauryldimethylamine salt is a compound formed by the reaction of stearic acid and lauryldimethylamine. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while lauryldimethylamine is a tertiary amine with a long hydrocarbon chain. The resulting salt combines the properties of both components, making it useful in various applications, particularly in the field of surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid lauryldimethylamine salt typically involves the neutralization reaction between stearic acid and lauryldimethylamine. The reaction can be carried out in an organic solvent or in an aqueous medium. The general reaction is as follows:

C18H36O2+C14H31N(CH3)2C18H35O2N(CH3)2C14H31\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_{14}\text{H}_{31}\text{N}(\text{CH}_3)_2 \rightarrow \text{C}_{18}\text{H}_{35}\text{O}_2\text{N}(\text{CH}_3)_2\text{C}_{14}\text{H}_{31} C18​H36​O2​+C14​H31​N(CH3​)2​→C18​H35​O2​N(CH3​)2​C14​H31​

Industrial Production Methods

Industrial production of this compound often involves the use of high-concentration anionic or nonionic surfactants to aid the intercalation process. The reaction is typically conducted at elevated temperatures with the reactants in a suspension or emulsion form . This method is convenient, economical, and environmentally friendly as it employs readily available reagents and water as the medium.

Chemical Reactions Analysis

Types of Reactions

Stearic acid lauryldimethylamine salt can undergo various chemical reactions, including:

    Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amine group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Stearic acid lauryldimethylamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stearic acid lauryldimethylamine salt involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearic acid lauryldimethylamine salt is unique due to its combined properties of both stearic acid and lauryldimethylamine. This combination enhances its surfactant and emulsifying capabilities, making it more effective in stabilizing emulsions and reducing surface tension compared to its individual components.

Properties

CAS No.

70715-12-7

Molecular Formula

C32H67NO2

Molecular Weight

497.9 g/mol

IUPAC Name

N,N-dimethyldodecan-1-amine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2-17H2,1H3,(H,19,20);4-14H2,1-3H3

InChI Key

PTFXSPOKTOSTLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN(C)C

Origin of Product

United States

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